

# "analytical standards for 1-Bromo-2,4,6-trifluorobenzene"

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## Compound of Interest

Compound Name: 1-Bromo-2,4,6-trifluorobenzene

Cat. No.: B1265865

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## An Objective Comparison of Analytical Standards for 1-Bromo-2,4,6-trifluorobenzene

For researchers, scientists, and professionals in drug development, the selection of a high-purity analytical standard is a critical prerequisite for accurate and reproducible experimental results. **1-Bromo-2,4,6-trifluorobenzene** is a key building block in the synthesis of various pharmaceuticals and specialty chemicals.<sup>[1]</sup> This guide provides a comparative overview of commercially available analytical standards for **1-Bromo-2,4,6-trifluorobenzene**, supported by typical experimental data and protocols.

## Comparative Data of Analytical Standards

The following table summarizes the specifications of **1-Bromo-2,4,6-trifluorobenzene** standards from prominent suppliers. Purity is a key performance metric, and it is essential to consider the analytical method used for its determination.

Supplier	Product Number	Purity Specification	Analysis Method
Sigma-Aldrich (MilliporeSigma)	247987	99%	Not specified on product page
Tokyo Chemical Industry (TCI)	B1168	>98.0%	Gas Chromatography (GC) <sup>[2]</sup>

Note: While Sigma-Aldrich specifies a 99% purity, the method of determination is not readily available on the product page, which may necessitate contacting their technical service for detailed certification information.[3] TCI provides a purity specification of greater than 98.0% as determined by Gas Chromatography (GC).[2]

## Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are general and may require optimization for specific instruments and laboratory conditions.

### Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify **1-Bromo-2,4,6-trifluorobenzene** and any volatile impurities.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation:

- Accurately weigh approximately 10 mg of the **1-Bromo-2,4,6-trifluorobenzene** standard.
- Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.
- Further dilute the stock solution as required to fall within the linear range of the instrument.

GC-MS Conditions:

Parameter	Value
GC Column	TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Program	Initial temp: 70°C, hold for 2 min. Ramp to 250°C at 15°C/min, hold for 5 min.
Injector Temp	280°C
Injection Mode	Splitless (1 µL injection volume)
MS Ion Source Temp	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	50-300 m/z

Data Analysis: The purity is calculated based on the relative peak area percentage. The primary peak corresponding to **1-Bromo-2,4,6-trifluorobenzene** (molecular weight: 210.98 g/mol ) is identified by its mass spectrum, which typically shows characteristic isotopic patterns for bromine (approximately 1:1 ratio for <sup>79</sup>Br and <sup>81</sup>Br).[4][5] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4][5]

## Structural Confirmation by <sup>1</sup>H and <sup>19</sup>F NMR Spectroscopy

Objective: To confirm the chemical structure of **1-Bromo-2,4,6-trifluorobenzene** and identify any structurally related impurities.

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to an NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

Parameter	Value
Solvent	CDCl <sub>3</sub>
Frequency	400 MHz
Pulse Program	Standard proton pulse sequence
Number of Scans	16
Relaxation Delay	2.0 s

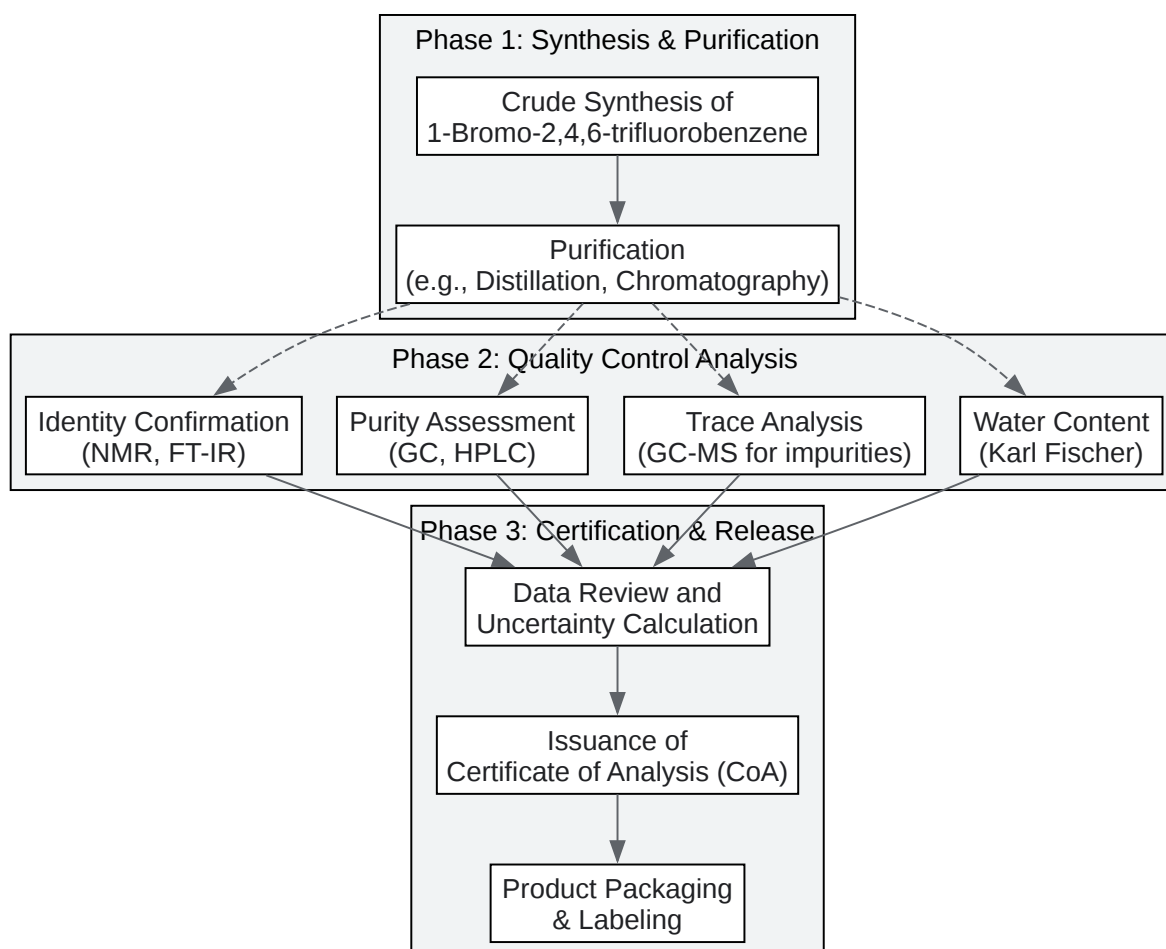
#### <sup>19</sup>F NMR Acquisition Parameters:

Parameter	Value
Solvent	CDCl <sub>3</sub>
Frequency	376 MHz
Pulse Program	Standard fluorine pulse sequence
Number of Scans	64
Relaxation Delay	2.0 s

Data Analysis: The <sup>1</sup>H NMR spectrum is expected to show a multiplet in the aromatic region corresponding to the two hydrogen atoms on the benzene ring. The <sup>19</sup>F NMR spectrum will provide signals for the three fluorine atoms, and their coupling patterns can confirm their positions on the ring. The spectra should be compared against reference data or theoretical predictions to confirm the structure.

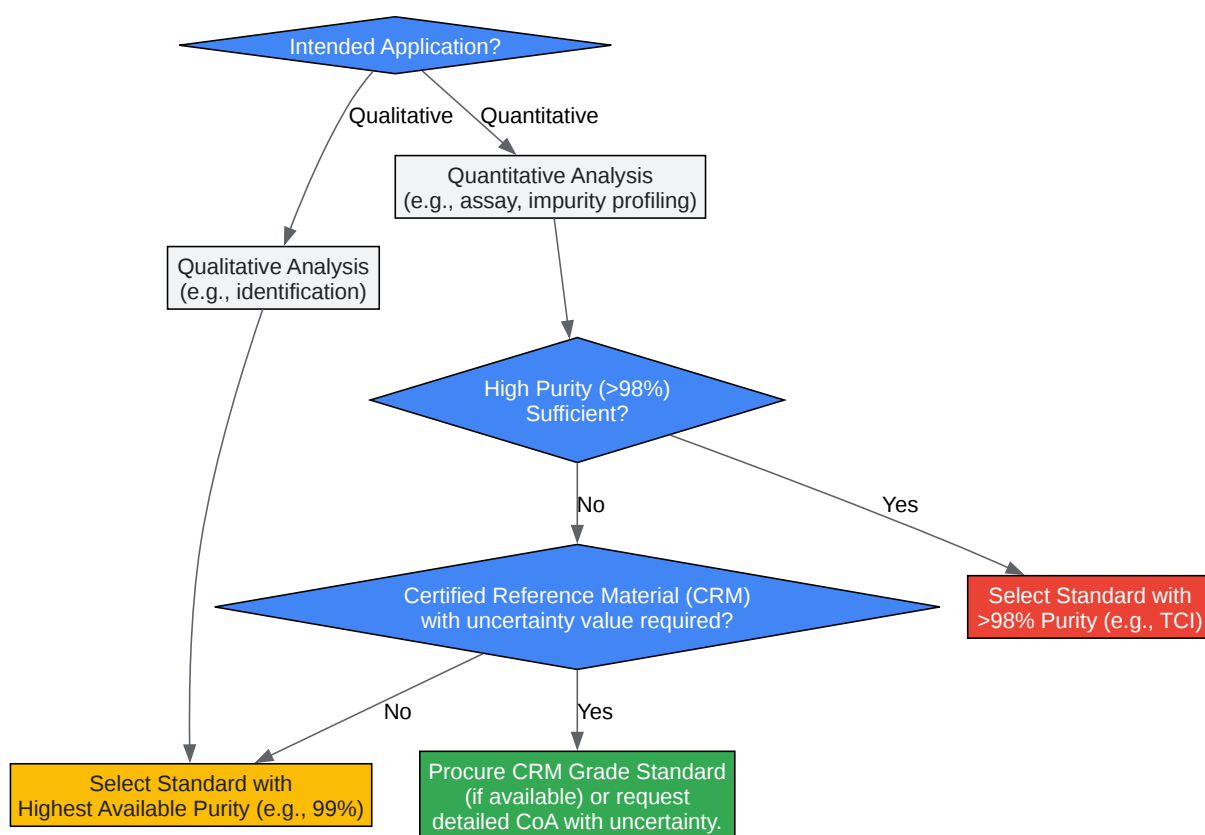
## Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes relevant to the use of analytical standards.



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**Caption:** Workflow for Analytical Standard Certification.



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